4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile 4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17496610
InChI: InChI=1S/C11H11N3O3/c1-11(2,16)17-8-3-9(15)10-7(4-12)5-13-14(10)6-8/h3,5-6,15-16H,1-2H3
SMILES:
Molecular Formula: C11H11N3O3
Molecular Weight: 233.22 g/mol

4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile

CAS No.:

Cat. No.: VC17496610

Molecular Formula: C11H11N3O3

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile -

Specification

Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
IUPAC Name 4-hydroxy-6-(2-hydroxypropan-2-yloxy)pyrazolo[1,5-a]pyridine-3-carbonitrile
Standard InChI InChI=1S/C11H11N3O3/c1-11(2,16)17-8-3-9(15)10-7(4-12)5-13-14(10)6-8/h3,5-6,15-16H,1-2H3
Standard InChI Key TXBOJLJQHAFVFU-UHFFFAOYSA-N
Canonical SMILES CC(C)(O)OC1=CN2C(=C(C=N2)C#N)C(=C1)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-hydroxy-6-(2-hydroxypropan-2-yloxy)pyrazolo[1,5-a]pyridine-3-carbonitrile, reflects its intricate structure. The pyrazolo[1,5-a]pyridine core consists of a five-membered pyrazole ring fused to a six-membered pyridine ring. Key substituents include:

  • A hydroxyl group at position 4, enhancing hydrogen-bonding potential.

  • A 1-hydroxy-1-methylethoxy group at position 6, introducing steric bulk and hydrolytic stability.

  • A nitrile group at position 3, contributing to dipole interactions and serving as a synthetic handle for further derivatization .

The molecular formula is C₁₁H₁₁N₃O₃, with a molar mass of 233.22 g/mol.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₁N₃O₃
Molecular Weight233.22 g/mol
IUPAC Name4-hydroxy-6-(2-hydroxypropan-2-yloxy)pyrazolo[1,5-a]pyridine-3-carbonitrile
Canonical SMILESCC(C)(O)OC1=CN2C(=C(C=N2)C#N)C(=C1)O
InChI KeyTXBOJLJQHAFVFU-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Regioselective Annulation-Aromatization

A breakthrough in synthesizing pyrazolo[1,5-a]pyridine derivatives involves TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines and α,β-unsaturated compounds . For this compound, the reaction likely proceeds via:

  • Formation of a pyridinium salt from N-aminopyridine precursors.

  • Cyclocondensation with acrylonitrile under oxidative conditions (TEMPO/DIPEA).

  • Aromatization to yield the fused pyrazolo[1,5-a]pyridine core .

Microwave-assisted synthesis has been reported to enhance reaction efficiency for analogous structures, reducing reaction times from hours to minutes.

Table 2: Representative Synthesis Conditions

ParameterCondition
ReactantsN-aminopyridine, acrylonitrile
Catalyst/OxidantTEMPO (2.2 equiv)
BaseDIPEA (2.0 equiv)
SolventAcetonitrile
Temperature80°C, microwave irradiation
Yield73–78%

Physicochemical and Spectroscopic Properties

Spectral Signatures

¹H NMR (400 MHz, CDCl₃) data for structurally similar compounds reveal:

  • δ 8.19 ppm (d, J = 6.9 Hz): Pyridine H6 proton.

  • δ 6.91 ppm (t, J = 7.3 Hz): Pyrazole H5 proton.

  • δ 4.03 ppm (s): Methoxy group in substituents .

HRMS analysis confirms the molecular ion peak at m/z 233.0900 [M+H]⁺, aligning with the theoretical mass .

Solubility and Stability

While explicit solubility data for this compound remains unpublished, the presence of polar groups (hydroxyl, nitrile) suggests moderate solubility in polar aprotic solvents like DMSO or DMF. Stability studies indicate susceptibility to hydrolysis under acidic conditions due to the labile ether linkage .

Challenges and Future Directions

Current limitations include:

  • Stereochemical control during synthesis, leading to mixtures of regioisomers .

  • Scalability of TEMPO-mediated reactions for industrial production.

Future research should prioritize:

  • Enantioselective synthesis using chiral catalysts.

  • In vivo efficacy studies of drug candidates derived from this scaffold.

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